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Dibutyltin dioleate

Cat. No.: B8083493
M. Wt: 795.8 g/mol
InChI Key: AWFFJJAOMMAGFE-BGSQTJHASA-L
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Description

Dibutyltin Dioleate (CAS 13323-62-1) is an organotin compound with the molecular formula C 44 H 84 O 4 Sn and an average molecular weight of 795.86 g/mol . It is part of a class of dibutyltin dicarboxylates known for their catalytic properties. Similar compounds, such as dibutyltin dilaurate, are extensively used as catalysts in polyurethane production, transesterification reactions, and the room-temperature vulcanization of silicones . These compounds function as Lewis acid catalysts, with the tin center facilitating key reactions between isocyanates and alcohols, which is critical in the synthesis of various polymers and coatings . As a research chemical, this compound is of interest for developing and optimizing industrial catalysts, studying polymer chemistry, and synthesizing specialized materials. Handle with extreme care; organotin compounds require proper safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H84O4Sn B8083493 Dibutyltin dioleate

Properties

IUPAC Name

dibutyltin(2+);(Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFFJJAOMMAGFE-BGSQTJHASA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84O4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13323-62-1
Record name 1,1′-(Dibutylstannylene) di-(9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13323-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Preparative Advancements for Dibutyltin Dioleate

Established Synthetic Routes for Dibutyltin (B87310) Dioleate Production

The conventional methods for the synthesis of dibutyltin dioleate primarily involve two well-established routes: the direct esterification of dibutyltin oxide with oleic acid and the reaction of dibutyltin dichloride with oleic acid or its salt.

One of the most common industrial methods is the direct esterification of dibutyltin oxide with oleic acid. This reaction involves heating a stoichiometric mixture of the two reactants. The process is typically carried out at elevated temperatures, often with the removal of water formed during the reaction to drive the equilibrium towards the product side. The reaction can be represented as:

(C₄H₉)₂SnO + 2 CH₃(CH₂)₇CH=CH(CH₂)₇COOH → (C₄H₉)₂Sn(OOC(CH₂)₇CH=CH(CH₂)₇CH₃)₂ + H₂O

A similar method is employed for the synthesis of other dibutyltin dicarboxylates, such as dibutyltin dilaurate, where dibutyltin oxide is reacted with lauric acid. sciforum.net In some variations of this process for related compounds, the reaction is carried out under negative pressure to facilitate the removal of water. nih.gov

Another established route involves the reaction of dibutyltin dichloride with oleic acid in the presence of a base, or directly with a salt of oleic acid, such as sodium oleate (B1233923). The base is required to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

(C₄H₉)₂SnCl₂ + 2 CH₃(CH₂)₇CH=CH(CH₂)₇COOH + 2 Base → (C₄H₉)₂Sn(OOC(CH₂)₇CH=CH(CH₂)₇CH₃)₂ + 2 Base·HCl

A patented method for the synthesis of dibutyltin dilaurate, a structurally similar compound, utilizes the reaction of dibutyltin dichloride with lauric acid in ethanol, followed by the addition of a sodium ethoxide-ethanol solution. This approach avoids the initial hydrolysis of dibutyltin dichloride. sciforum.net

Table 1: Comparison of Established Synthetic Routes for Dibutyltin Dicarboxylates

Starting MaterialsReaction TypeKey ConditionsAdvantagesDisadvantages
Dibutyltin oxide, Oleic acidDirect EsterificationHigh temperature, water removalHigh atom economy, direct routeHigh energy consumption, potential for side reactions at high temperatures
Dibutyltin dichloride, Oleic acid, BaseNeutralizationPresence of a base, solventMilder conditions than direct esterificationFormation of salt by-products, requires separation
Dibutyltin dichloride, Sodium oleateSalt MetathesisSolventAvoids the use of a separate baseRequires prior preparation of the oleate salt

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound and related compounds, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant advancement in this area is the development of solvent-free synthesis methods. These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times and energy consumption. sciforum.netsciforum.netcem.comresearchgate.net For instance, the microwave-assisted solvent-free organic synthesis (MASFOS) of various esters using dibutyltin(IV) oxide as a catalyst has been reported to proceed in high yields. sciforum.netsciforum.net This approach eliminates the need for potentially harmful organic solvents, making the process cleaner and more sustainable.

Another green approach involves the use of ultrasound-assisted synthesis. Sonochemistry has been shown to accelerate reaction rates and improve yields in various chemical transformations, including the synthesis of organometallic compounds. researchgate.netnih.gov While specific studies on the ultrasound-assisted synthesis of this compound are limited, the application of this technique to the synthesis of other organotin compounds suggests its potential for a more energy-efficient and faster production of this compound. researchgate.net

The use of less hazardous starting materials is also a key aspect of green chemistry. For example, replacing dibutyltin dichloride with dibutyltin oxide eliminates the formation of corrosive hydrochloric acid or salt by-products, thereby simplifying the purification process and reducing waste. sciforum.net

Catalyst-Assisted Synthetic Strategies for this compound

Dibutyltin compounds, including this compound itself, are known to be effective catalysts for various reactions, such as esterification and transesterification. organic-chemistry.orgresearchgate.netorientjchem.org In the synthesis of this compound from dibutyltin oxide and oleic acid, the dibutyltin oxide can be considered to act as a reactant and also to have a catalytic role.

The catalytic activity of organotin compounds like dibutyltin oxide stems from their Lewis acidic nature. rsc.org The tin atom can coordinate with the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol (in transesterification) or another molecule of the carboxylic acid.

In some synthetic preparations of related dibutyltin esters, external catalysts are added to enhance the reaction rate and yield. For instance, the synthesis of dibutyltin dilaurate has been described using catalysts such as tripropylamine, triethylamine, or dipropyl amine when starting from dibutyltin dichloride and lauric acid. google.com The use of a catalyst can allow for milder reaction conditions, such as lower temperatures, which can reduce energy consumption and minimize side reactions.

Table 2: Research Findings on Catalyst-Assisted Synthesis of Dibutyltin Esters

Catalyst SystemReactantsKey FindingsReference
Dibutyltin oxide (self-catalyzed)Dibutyltin oxide, Carboxylic acidsEffective for direct esterification, often under solvent-free and microwave conditions. sciforum.netsciforum.net
Tripropylamine, Triethylamine, Dipropyl amineDibutyltin dichloride, Lauric acidCatalyzes the reaction, allowing for potentially milder conditions. google.com
Dibutyltin diacetate and Dibutyltin oxideDihydroxyl compounds, Dicarboxylic acidsA combination of tin catalysts can show synergistic effects in polyesterification. nih.gov

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound, particularly through the reaction of dibutyltin oxide and oleic acid, is believed to proceed through a Lewis acid-catalyzed mechanism. The tin center in dibutyltin oxide acts as a Lewis acid, coordinating to the carbonyl oxygen of the oleic acid. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The reaction likely proceeds through the formation of an intermediate stannoxane species. The initial reaction between dibutyltin oxide and oleic acid can form a hydroxytin carboxylate intermediate, which then reacts with a second molecule of oleic acid to yield the final product, this compound, and water.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanisms of similar organotin-catalyzed reactions, such as urethane (B1682113) formation. These studies help to elucidate the formation of intermediate complexes and the energy barriers of different reaction pathways. nih.gov For the esterification reaction, it is proposed that the organotin catalyst forms an alkoxide complex with the alcohol, which then interacts with the isocyanate (in urethane formation) or carboxylic acid. nih.gov

Mechanistic insights from studies on the selective sulfonylation of alcohols catalyzed by dibutyltin oxide suggest the formation of stannylidene intermediates. organic-chemistry.org While directly investigating the mechanism of this compound formation is complex, these related studies provide a strong basis for understanding the key steps involved. The mechanism likely involves the coordination of the reactants to the tin center, followed by intramolecular or intermolecular nucleophilic attack, and subsequent elimination of water to form the stable diester.

Advanced Spectroscopic and Structural Characterization of Dibutyltin Dioleate

Elucidation of Dibutyltin (B87310) Dioleate Molecular Structures via Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic and organometallic compounds by probing the magnetic environments of atomic nuclei, particularly ¹H, ¹³C, and ¹¹⁹Sn. The chemical shifts, coupling constants, and integration of signals in NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms within a molecule. egyankosh.ac.inlibretexts.org

For organotin compounds like dibutyltin dioleate, ¹H and ¹³C NMR spectroscopy can be used to characterize the butyl groups and the oleate (B1233923) ligands. Analysis of the chemical shifts of the protons and carbons in these moieties can confirm their presence and provide insights into their local electronic environment. For instance, studies on related compounds like dibutyl phthalate (B1215562) have utilized ¹H and ¹³C NMR to confirm the presence of specific functional groups and their positions within the molecule. researchgate.net

Beyond standard ¹H and ¹³C NMR, the presence of the tin atom makes ¹¹⁹Sn NMR spectroscopy particularly valuable for the structural characterization of organotin compounds. ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry around the tin center, as well as the nature of the ligands bonded to it. Changes in the ¹¹⁹Sn chemical shift can indicate variations in the tin atom's electronic environment due to different bonding modes or aggregation states. Research on 2,2-dibutyl-1,3,2-dioxastannane, for example, has shown that ¹¹⁹Sn NMR can distinguish between five- and six-coordinate tin atoms and provide information about the formation of oligomers in solution and the polymeric structure in the solid state. researchgate.net This highlights the potential of ¹¹⁹Sn NMR to reveal the complex structural behavior of this compound, which may exist as monomers or aggregates depending on the phase and concentration.

Detailed NMR studies, including two-dimensional NMR techniques, could potentially provide comprehensive assignments of all hydrogen and carbon atoms in this compound, confirming the structure of the oleate ligands and their attachment to the dibutyltin moiety. Analysis of coupling constants, particularly between tin and nearby protons or carbons, could offer further details about the bonding and conformation around the tin center.

Mass Spectrometric Approaches in this compound Structural Analysis

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. egyankosh.ac.insepscience.com For this compound, MS can be used to confirm its molecular weight (approximately 795.8 g/mol ) nih.gov and to gain insights into its fragmentation pathways under various ionization conditions.

Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar and less volatile compounds, which may be applicable to this compound, especially if analyzed as an adduct or in a suitable solvent system. nih.gov The mass-to-charge ratio (m/z) of the molecular ion peak or characteristic adduct ions can definitively confirm the molecular weight of this compound. Fragmentation of the molecule in the mass spectrometer (e.g., using tandem MS or MS/MS) can yield characteristic fragment ions corresponding to the loss of butyl groups, oleate ligands, or parts thereof. Analysis of these fragmentation patterns can help piece together the structure of the molecule and confirm the presence of the dibutyltin core and the two oleate ligands. researchgate.netsepscience.com

While specific mass spectral data for this compound were not extensively found in the search results, related organotin compounds and organic esters have been characterized using MS. For instance, MS has been used in the characterization of dibutyl phthalate, providing a molecular ion peak and fragmentation information. researchgate.net Predicted collision cross-section values, which can be relevant in advanced MS techniques like ion mobility-mass spectrometry, are available for related compounds like "Basic dibutyltin oleate". uni.lu

MS techniques, particularly when coupled with chromatographic separation (e.g., GC-MS or LC-MS), can also be used to assess the purity of this compound and identify any impurities, which is important for its characterization and application.

Crystallographic Investigations (e.g., X-ray Diffraction) of this compound and its Adducts

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive techniques for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and crystal packing information. wikipedia.orgyoutube.com Obtaining suitable single crystals of this compound is a prerequisite for single-crystal X-ray crystallography.

While a specific crystal structure for this compound was not found in the immediate search results, crystallographic studies have been performed on related organotin compounds. For example, the crystal structure of 2,2-dibutyl-1,3,2-dioxastannane revealed a polymeric structure in the solid state with specific Sn-O bond lengths and O-Sn-O and C-Sn-C angles. researchgate.net This demonstrates that X-ray crystallography is a viable technique for characterizing the solid-state structure of organotin compounds and can reveal important aspects of their molecular and supramolecular architecture.

If this compound can be crystallized, X-ray diffraction would provide unambiguous confirmation of its molecular structure, including the conformation of the oleate chains and the coordination environment around the tin atom. It could reveal whether the molecule exists as discrete monomers, dimers, or higher aggregates in the solid state, and how these units are packed in the crystal lattice. The coordination number of the tin atom (typically 4, 5, or 6 in organotin compounds) and the geometry around it (e.g., tetrahedral, trigonal bipyramidal, octahedral) would be definitively established by crystallography.

Furthermore, crystallographic studies of adducts formed between this compound and other molecules (e.g., ligands with coordinating atoms) could provide insights into its reactivity and how its coordination environment changes upon interaction with other species. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for this compound Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and chemical bonds present in a molecule based on their characteristic vibrational frequencies. core.ac.uksci-hub.se These techniques can be used to identify key structural features of this compound, such as the presence of C-H, C=C, C=O, C-O, and Sn-O bonds. researchgate.netlibretexts.org

IR spectroscopy is particularly useful for identifying functional groups that undergo significant changes in dipole moment during vibration, such as carbonyl (C=O) stretching vibrations, which typically appear as strong bands in the region of 1700-1750 cm⁻¹. researchgate.netlibretexts.org The C-O stretching vibrations in the ester linkages of the oleate groups would also be expected to give rise to characteristic bands in the IR spectrum. libretexts.org Vibrations associated with the butyl chains and the cis C=C double bonds in the oleate ligands would also contribute to the IR spectrum.

Raman spectroscopy, on the other hand, is more sensitive to vibrations that involve changes in polarizability, such as symmetrical stretching vibrations and vibrations of nonpolar bonds. horiba.coms-a-s.org The C=C stretching vibration of the oleate double bonds is expected to be Raman active and could provide information about their presence and conformation. horiba.com Vibrations of the Sn-C bonds in the butyl groups and potentially Sn-O bonds could also be observed in the Raman spectrum. researchgate.net Raman spectroscopy is also useful for studying the hydrocarbon chains of the oleate ligands.

While specific IR and Raman spectra for this compound were not detailed in the search results, the application of these techniques to characterize relevant functional groups and bonds in organic esters and organotin compounds is well-established. researchgate.netcore.ac.uklibretexts.orggoogle.comnih.govchemicalbook.com For example, FTIR has been used to characterize the ester carbonyl group stretching vibration in dibutyl phthalate. researchgate.net

By analyzing the positions, intensities, and shapes of the absorption bands in the IR and Raman spectra of this compound, it is possible to confirm the presence of the expected functional groups and bonds and gain insights into their local environment and interactions.

Catalytic Mechanisms and Transformative Applications of Dibutyltin Dioleate

Dibutyltin (B87310) Dioleate as a Catalyst in Esterification and Transesterification Reactions

Dibutyltin dioleate is recognized for its effectiveness in catalyzing esterification and transesterification reactions. These reactions are fundamental in organic synthesis and polymer chemistry for the formation of ester linkages. DBTDL promotes the exchange of alkoxy groups between esters and alcohols (transesterification) or the reaction between carboxylic acids and alcohols (esterification).

Mechanistic Studies of this compound-Mediated Transesterification Processes

Mechanistic studies of DBTDL-mediated transesterification processes suggest that the tin atom acts as a Lewis acid, coordinating with the carbonyl oxygen of the ester group. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The proposed mechanism typically involves the formation of a tetrahedral intermediate, followed by the elimination of the leaving alcohol and regeneration of the catalyst. Organotin compounds, including this compound, are preferred catalysts in silicone polycondensation reactions due to their high catalytic activity, being effective even in relatively small amounts google.com.

Kinetic Studies and Reaction Rate Analysis of this compound Catalysis

Kinetic studies investigating DBTDL catalysis in transesterification reactions have focused on understanding factors influencing reaction rates, such as catalyst concentration, temperature, and the nature of the reactants. While specific detailed kinetic data tables were not extensively found in the immediate search results, research indicates that the molecular weight of polymers synthesized via transesterification catalyzed by DBTDL can reach significant values over time, suggesting efficient reaction kinetics acs.org. For instance, kinetic studies of transesterification showed that the molecular weight reached a final Mn of 4900 (±700) and Mw of 9100 (±1300) after 16 hours in one study acs.org.

This compound in Polymerization and Polycondensation Processes

This compound plays a significant role as a catalyst in various polymerization and polycondensation processes, contributing to the formation of polymers such as polyurethanes and silicones.

Catalytic Role in Polyurethane Formation: Mechanistic Aspects

In polyurethane formation, which involves the reaction between isocyanates and polyols, DBTDL is a commonly used catalyst. The catalytic mechanism is believed to involve the coordination of the tin atom with the isocyanate group, activating it towards nucleophilic attack by the hydroxyl group of the polyol. This interaction facilitates the formation of the urethane (B1682113) linkage. DBTDL is listed among suitable organometallic catalysts for polyurethane-forming systems google.com.

This compound in Silicone Condensation and Curing Mechanisms

DBTDL is an effective catalyst for the condensation and curing of silicone polymers, particularly those with silanol (B1196071) or alkoxy functional groups. The catalyst promotes the hydrolysis and condensation of these groups, leading to the formation of siloxane linkages and the development of a crosslinked silicone network. Organotin compounds, including this compound, are preferred condensation curing catalysts in silicone compositions due to their high catalytic activity google.comepo.org. They are effective in promoting the hydrolysis and condensation process of curable groups in silicone resin compositions, enabling curing at room temperature justia.comgoogle.com. DBTDL is listed as a conventional curing catalyst for silicone elastomers formed by RTV polycondensation reactions google.com.

Influence on Ring-Opening Polymerization of Cyclic Esters

This compound can also influence the ring-opening polymerization of cyclic esters, a method for synthesizing polyesters. While specific detailed mechanisms for DBTDL in this context were not prominently featured in the search results, organotin catalysts are generally known to be active in such polymerizations by coordinating with the cyclic ester monomer, facilitating the ring-opening and subsequent chain growth. The use of appropriate catalysts and lower temperatures can limit side reactions, such as isomerization, during the synthesis of polyesters via ring-opening reactions acs.org.

Catalytic Activity of this compound in Other Organic Transformations (e.g., Deacetylation)

However, organotin carboxylates, including dibutyltin dilaurate, are broadly recognized as catalysts for esterification and transesterification reactions. atamankimya.comresearchgate.net These reactions involve the formation or breaking of ester bonds, which shares some mechanistic similarities with the reverse of acetylation (deacetylation of an acetate (B1210297) ester). Dibutyltin dilaurate, for instance, is used in the transesterification of triglycerides for biodiesel production. researchgate.net It also catalyzes the reaction between isocyanates and alcohols, a key step in polyurethane formation, and is effective in the room-temperature vulcanization of silicones. atamankimya.comwikipedia.org These applications highlight the ability of dibutyltin species to activate functional groups and facilitate bond rearrangements.

Given the structural similarity between this compound and dibutyltin dilaurate, it is plausible that DBTDO could exhibit catalytic activity in similar ester-related transformations, potentially including certain deacetylation reactions under specific conditions, although experimental data specifically for DBTDO in deacetylation was not found in the provided snippets. The catalytic activity of organotin carboxylates in these reactions often involves the tin center coordinating with the carbonyl oxygen of the ester or carboxylic acid, polarizing the bond and making it more susceptible to nucleophilic attack.

Structure-Reactivity Relationships in this compound Catalytic Activity

In organotin carboxylates (R₂Sn(OCOR')₂), the Sn-O bond involving the carboxylate group is a key reactive site. wikipedia.org The tin atom acts as a Lewis acid, coordinating to oxygen atoms of the reactants, such as the carbonyl oxygen of an isocyanate or an ester. This coordination polarizes the functional group, making it more reactive towards nucleophiles. The lability of the Sn-O bond with the carboxylate ligands allows for facile ligand exchange with the reacting species, which is often part of the catalytic cycle.

The specific structure of the oleate (B1233923) ligand in this compound, with its long hydrocarbon chain and unsaturation, differentiates its properties from organotin catalysts with shorter or saturated carboxylate ligands, such as dibutyltin dilaurate. These structural differences can impact factors like solubility, aggregation behavior, and the precise electronic and steric environment around the tin center, all of which can influence catalytic performance in various transformations. While general principles of structure-reactivity relationships for organotin catalysts in reactions like esterification and transesterification are established, specific detailed studies on how the oleate ligand in DBTDO affects its catalytic activity compared to other carboxylates were not found in the provided context. However, the general understanding is that the nature of both the alkyl groups and the carboxylate ligands on the tin atom are critical in tuning the catalyst's Lewis acidity, stability, and interaction with substrates, thereby governing its efficiency and selectivity in catalyzed reactions.

Dibutyltin Dioleate in Advanced Materials Science and Polymer Engineering

Impact of Dibutyltin (B87310) Dioleate on Polymer Microstructure and Rheological Properties

The inclusion of Dibutyltin dioleate as a catalytic additive during polymerization has a profound effect on the resulting polymer's microstructure and, consequently, its rheological, or flow, properties. As a catalyst, its primary function is to accelerate reaction rates, such as those in polyurethane formation or silicone curing. This control over reaction kinetics is crucial in determining the final molecular architecture.

The concentration and activity of the catalyst influence key microstructural features like molecular weight distribution, crosslink density, and the degree of chain entanglement. For instance, a higher catalyst concentration can lead to faster curing, which may result in shorter polymer chains and a higher density of crosslinks. These structural characteristics directly govern the material's macroscopic rheological behavior. A higher crosslink density typically leads to an increase in the storage modulus (G'), representing the elastic response, and a more solid-like behavior. Conversely, factors that lead to lower crosslinking or shorter chain lengths can decrease viscosity and alter the viscoelastic profile of the polymer melt or solution.

The relationship between catalyst-driven reaction kinetics and polymer properties can be summarized as follows:

Catalyst ParameterKinetic EffectImpact on MicrostructureConsequence on Rheological Properties
Increased Concentration Faster reaction/cure rateHigher crosslink density, potentially altered chain length distributionIncreased modulus and hardness, potentially higher viscosity
Optimized Activity Controlled polymerizationUniform polymer network, optimized molecular weightConsistent batch-to-batch viscosity, predictable flow behavior
Low Concentration Slower reaction/cure rateLower crosslink density, longer polymer chains may formLower modulus, longer gel times, potentially reduced final hardness

The final polymer morphology, whether amorphous or semi-crystalline, and the formation of domains in block copolymers can also be indirectly affected by the curing conditions set by the catalyst. ebin.pub The speed of curing can influence phase separation kinetics, thereby impacting the final structural and mechanical properties of the material.

Mechanisms of Polymer Stabilization by this compound and Related Organotin Compounds

Organotin compounds, including dibutyltin dicarboxylates like this compound, are highly effective heat stabilizers, particularly for polyvinyl chloride (PVC). The thermal degradation of PVC is an autocatalytic process that begins with the elimination of hydrogen chloride (HCl) from the polymer backbone at elevated processing temperatures. The released HCl then catalyzes further degradation, leading to discoloration and loss of mechanical properties. ncsu.edu

This compound and related compounds provide stabilization through a dual-action mechanism:

Hydrogen Chloride Scavenging : The organotin carboxylate readily reacts with and neutralizes the hydrogen chloride gas as it is formed. This action removes the catalyst for further degradation, effectively halting the autocatalytic cycle. ncsu.edubontecn.com The reaction proceeds as follows, forming Dibutyltin dichloride and oleic acid:

Bu₂Sn(OOCR)₂ + 2 HCl → Bu₂SnCl₂ + 2 RCOOH (where RCOO is the oleate (B1233923) group)

Substitution of Labile Chlorine Atoms : The PVC polymer chain contains unstable chlorine atoms at defect sites, such as allylic positions, which are primary points for the initiation of degradation. ncsu.edu Organotin stabilizers can replace these labile chlorines with more stable carboxylate groups via an ester exchange reaction. bontecn.comsuspensionpvc.com This substitution of a weak C-Cl bond with a stronger ester linkage enhances the intrinsic thermal stability of the polymer chain, preventing the initial loss of HCl. suspensionpvc.com

The effectiveness of organotin stabilizers is linked to the nature of the organic groups attached to the tin atom. iyte.edu.tr While organotin mercaptides are known for providing exceptional thermal stability, dibutyltin carboxylates like this compound offer a balance of stabilizing properties and are crucial in many PVC formulations. suspensionpvc.comiyte.edu.tr

Crosslinking Phenomena Mediated by this compound in Polymeric Systems

This compound is a versatile catalyst for crosslinking reactions in several critical polymer systems, most notably silicones and polyurethanes. Crosslinking transforms liquid or thermoplastic polymers into durable thermoset materials with enhanced mechanical strength, chemical resistance, and thermal stability.

In Room Temperature Vulcanizing (RTV) silicone systems , the curing process relies on condensation reactions. For one-component RTV-1 systems, the process is initiated by atmospheric moisture, which hydrolyzes precursor molecules to form reactive silanol (B1196071) (Si-OH) groups. allhdi.com Dibutyltin compounds act as Lewis acid catalysts to accelerate the subsequent condensation of these silanol groups, forming stable siloxane (Si-O-Si) bridges that constitute the crosslinked network. allhdi.comcyclohexylamine.net For two-component RTV-2 systems, the catalyst facilitates the reaction between a silanol-terminated polymer and a crosslinking agent like an alkoxysilane. bnt-chemicals.comresearchgate.net The organotin compound is believed to first hydrolyze to an organotin hydroxide, which is the true catalytic species. researchgate.net

In polyurethane synthesis , this compound catalyzes the fundamental urethane-forming reaction between an isocyanate group (–NCO) and a hydroxyl group (–OH) from a polyol. mofanpu.com This catalytic action is essential for controlling the gel time and cure speed in applications ranging from foams and coatings to adhesives and elastomers. googleapis.comgoogle.com The catalytic mechanism is believed to involve the formation of an intermediate complex between the tin catalyst and one of the reactants, which lowers the activation energy of the reaction. rsc.orgresearchgate.net

The role of this compound as a crosslinking catalyst is summarized below:

Polymer SystemRole of this compoundCrosslinking ReactionResulting Material
Silicone Elastomers (RTV) Condensation CatalystSilanol (Si-OH) + Silanol (Si-OH) → Siloxane (Si-O-Si) + H₂OFlexible, durable silicone rubber
Polyurethanes (PU) Urethane (B1682113) Formation CatalystIsocyanate (R-NCO) + Alcohol (R'-OH) → Urethane (R-NH-CO-OR')Rigid or flexible foams, coatings, adhesives
Silicone-Polyester Hybrids Esterification/Condensation CatalystCarboxylic Acid + Alcohol → Ester; Silanol CondensationHybrid resins with combined properties

Integration of this compound into Novel Polymeric Material Synthesis

Beyond its established roles, this compound is a key component in the synthesis of novel and advanced polymeric materials. Its catalytic activity in esterification and polycondensation reactions makes it suitable for producing a variety of polymers. bnt-chemicals.com

Patents and research have identified this compound as a suitable catalyst for the synthesis of polyesters and silicone-polyester hybrid resins . justia.comgoogle.comjustia.com In these processes, it accelerates the reaction between dicarboxylic acids (or their anhydrides) and diols to form the polyester (B1180765) backbone. google.com In the creation of silicone-polyester hybrids, it facilitates the polycondensation that integrates silicone and polyester segments into a single copolymer, yielding materials that combine the flexibility and thermal stability of silicones with the toughness of polyesters. google.com

The compound is also listed as a potential catalyst in the production of complex polyurethane systems and other polymers where control over the reaction between isocyanates and active hydrogen-containing compounds is required. google.comgoogle.comgoogle.com Its use allows for the synthesis of polymers with tailored properties for specific, high-performance applications. For example, research on alkyd coatings has shown that an optimal concentration of this compound can be effective in limiting outdoor degradation, indicating its role in synthesizing more durable coating resins. acs.orgresearchgate.net

This compound as a Component in Polymer Composite and Hybrid Material Formulations

In the formulation of polymer composites and hybrid materials, this compound primarily serves as a catalyst for the curing of the polymer matrix. Polymer composites, which consist of a polymer matrix reinforced with materials like glass or carbon fibers, rely on the complete and efficient curing of the matrix to achieve their desired mechanical properties.

This compound is cited as a catalyst in pultrusion processes for making fiber-reinforced composites with a polyurethane matrix. google.comjustia.com In this application, it ensures a sufficiently long gel time at room temperature for resin wet-out of the fibers, followed by rapid curing at the elevated temperatures within the pultrusion die. justia.com This controlled reactivity is critical for high-speed, continuous manufacturing of composite profiles.

The compound is also used in the formulation of multicomponent coatings, adhesives, and sealants, which can be considered a form of composite or hybrid material system. google.mwgoogle.com In these systems, this compound catalyzes the crosslinking reactions that form the final durable polymer film or bond. google.mwgoogle.com Furthermore, it is used in the synthesis of hybrid organic-inorganic polymers, such as the silicone-polyester resins mentioned previously, where it helps form the covalent bonds between the different chemical moieties. google.com Its catalytic role is also noted in the preparation of glycerol (B35011) metal complexes, which can act as auxiliary stabilizers in PVC, showcasing its utility in creating components for composite formulations. google.com

Environmental Chemistry and Transformation Pathways of Dibutyltin Dioleate

Abiotic Degradation Mechanisms of Dibutyltin (B87310) Dioleate (e.g., Photodegradation, Hydrolysis)

Dibutyltin dioleate (DBTDO), like other organotin compounds, is subject to abiotic degradation in the environment through processes such as hydrolysis and photodegradation. These mechanisms are crucial in determining the persistence and fate of the compound in various environmental compartments.

Hydrolysis:

Hydrolysis is a significant degradation pathway for dibutyltin compounds. In aqueous environments, this compound can undergo hydrolysis, leading to the formation of other dibutyltin species. The hydrolysis of the ester linkages in DBTDO would release oleic acid and form dibutyltin oxide (DBTO). researchgate.netenv.go.jp This reaction is influenced by pH and temperature. The resulting DBTO is insoluble in water. env.go.jp

Studies on related dibutyltin compounds, such as dibutyltin dichloride, have shown that hydrolysis can lead to the formation of various products, including distannoxanes and, under strongly basic conditions, dibutyltin oxide. rsc.orgum.edu.my While the specific kinetics of DBTDO hydrolysis are not extensively detailed in the provided search results, the general pathway for dialkyltin dicarboxylates involves the cleavage of the tin-carboxylate bond.

Photodegradation:

Photodegradation, or the breakdown of compounds by light, is another potential abiotic degradation route for organotin compounds. While direct photolysis of DBTDO in the environment is plausible, the extent and products of this process are not well-documented in the available literature. However, upon heating to decomposition temperatures (above 250 °C), dibutyltin dilaurate, a structurally similar compound, emits toxic fumes and smoke. wikipedia.orgatamankimya.com This suggests that significant energy input, such as from UV radiation, could contribute to the breakdown of the molecule.

Biotransformation Pathways of this compound in Environmental Compartments

Biotransformation, the degradation of chemical compounds by living organisms, plays a vital role in the environmental fate of organotins. For dibutyltin compounds, this process primarily occurs through the action of microorganisms in soil, sediment, and water.

The primary biotransformation pathway for dibutyltin compounds is sequential dealkylation, where butyl groups are cleaved from the tin atom. This process would transform this compound into monobutyltin (B1198712) compounds and eventually to inorganic tin. While specific studies on the biotransformation of DBTDO are not detailed, the general pathway for dibutyltin (DBT) compounds is understood to proceed as follows:

Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)

The rate of this degradation can be influenced by various environmental factors, including microbial populations, oxygen availability, temperature, and the presence of other organic matter. The biodegradability of dibutyltin dilaurate, a related compound, has been characterized with a BOD degradation rate of 50%, suggesting that biotransformation does occur. env.go.jp

Speciation and Environmental Mobility of this compound and its Transformation Products

The speciation of organotin compounds, which refers to their chemical form, is critical to their environmental behavior, including mobility and toxicity. This compound, being relatively nonpolar, is expected to have low water solubility and a high affinity for particulate matter and sediments. env.go.jp Its low aqueous solubility (less than 1.43 mg/L for the related dibutyltin dilaurate) suggests that it will predominantly partition to solid phases in the environment. env.go.jp

Once released into the environment, DBTDO and its transformation products can be transported. While adsorption to soil and sediment particles can limit their mobility, desorption back into the water column is a reversible process. researchgate.net The transformation of DBTDO to more polar degradation products, such as monobutyltin compounds, could potentially increase their mobility in aqueous systems.

The environmental distribution of dibutyltin compounds has been observed in various matrices. For instance, dibutyltin has been detected in fresh surface waters at concentrations ranging from non-detect to 2 ppb and in fish from those waters from non-detect to 200 ppb. nih.govresearchgate.net This indicates that despite their tendency to adsorb to solids, these compounds can be transported and bioaccumulate.

Advanced Analytical Strategies for Environmental Monitoring of this compound (Focus on Method Development)

The accurate and sensitive determination of dibutyltin compounds in environmental samples is essential for monitoring their distribution and fate. Due to the low concentrations at which these compounds can be present and the complexity of environmental matrices, sophisticated analytical methods are required.

Sample Preparation:

A crucial first step in the analysis of organotins is sample preparation, which often involves extraction and pre-concentration. Common techniques include:

Liquid-Liquid Extraction (LLE): This method uses immiscible solvents to separate the analytes from the sample matrix. nih.govmdpi.com

Solid-Phase Extraction (SPE): This technique is widely used to isolate and concentrate organotins from water samples. nih.govnih.gov For sediment samples, a triple hexane/acetic acid extraction of tropolone (B20159) complexes can be employed. researchgate.net

Chromatographic Separation and Detection:

Following extraction, chromatographic techniques are used to separate the different organotin species. The most common methods are:

Gas Chromatography (GC): Often coupled with a flame photometric detector (FPD) or a mass spectrometer (MS). researchgate.net Derivatization is typically required to make the organotin compounds volatile enough for GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Micro-Liquid Chromatography (micro-LC): These techniques are frequently coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for sensitive and selective detection. researchgate.netnih.govresearchgate.net Micro-LC-electrospray/ion trap mass spectrometry (micro-LC-ES/ITMS) is a notable "green-chemistry" method used for the quantitative and speciation analysis of organotins. nih.gov

Table of Analytical Methods for Dibutyltin Compounds

Analytical TechniqueSample MatrixExtraction MethodDetection MethodReference
GC-PFPDSedimentsTriple hexane/acetic acid extraction with tropolonePulsed Flame Photometric Detection researchgate.net
micro-LC-ES/ITMSFresh water, FishSolid-Phase Extraction (water), Hexane/tropolone extraction (fish)Electrospray/Ion Trap Mass Spectrometry nih.gov
GC-FPDSeawaterHydrogenation and extraction into dichloromethaneFlame Photometric Detection researchgate.net

These advanced analytical strategies enable the detection of dibutyltin compounds at trace levels, which is crucial for assessing their environmental impact.

Theoretical and Computational Investigations of Dibutyltin Dioleate

Quantum Chemical Studies on Dibutyltin (B87310) Dioleate Electronic Structure and Bonding Characteristics

Quantum chemistry methods, rooted in the principles of quantum mechanics, are employed to calculate the electronic structure of molecules and understand their bonding characteristics. These calculations can provide insights into the distribution of electrons, molecular orbitals, charge distribution, and bond strengths within a molecule like dibutyltin dioleate. Such studies are fundamental to predicting molecular properties and reactivity. Electronic structure calculations aim to solve the Schrödinger equation for a specific system, providing a first-principles approach to understanding molecular behavior without relying on external parameters beyond the basic description of the system. While exact solutions are computationally intensive for larger systems, approximations allow for calculations that provide valuable qualitative and quantitative data. The application of quantum chemistry can help dissect electron correlation effects, determine bond orders, and understand how electronic structure changes during chemical processes. For organotin compounds, understanding the nature of the tin-carbon and tin-oxygen bonds, as well as the influence of the oleate (B1233923) ligands on the electron density around the tin center, would be key areas of investigation using these methods.

Molecular Dynamics Simulations of this compound Interactions in Varied Media

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical Newtonian equations of motion, MD simulations can provide insights into the dynamic behavior of a system, including molecular interactions, diffusion, and conformational changes in various environments. These simulations are particularly useful for studying the interactions of molecules in different media, such as solutions or interfaces. For this compound, MD simulations could be used to investigate its aggregation behavior in different solvents, its interactions with surfaces, or its partitioning between different phases. Studies on related compounds like dibutyltin dichloride have explored their solubilization behavior in surfactant solutions, indicating that dibutyltin compounds can behave similarly to polar organic compounds in such systems. MD simulations can provide molecular-level details of these interactions, which are often challenging to obtain experimentally. Analyzing radial distribution functions (RDFs) from MD simulations can help understand the spatial arrangement of molecules and characterize intermolecular interactions.

Computational Modeling of this compound-Catalyzed Reaction Mechanisms and Energy Landscapes

Dibutyltin compounds are known to act as catalysts in various chemical reactions, particularly in the formation of polymers like polyurethanes and silicones. Computational modeling, including methods like density functional theory (DFT) and more advanced quantum chemical techniques, can be used to investigate the mechanisms of reactions catalyzed by this compound. These studies involve identifying possible reaction pathways, locating transition states, and calculating the energy barriers associated with each step. Mapping the energy landscape of a reaction provides crucial information about the feasibility and selectivity of different pathways. Computational modeling can help to characterize reaction energies and barriers, which is central to catalyst development and optimization. While the search results discuss the use of computational modeling for understanding catalytic mechanisms in general, and mention dibutyltin compounds in the context of catalysis, specific detailed computational studies on the reaction mechanisms catalyzed by this compound were not found. However, the principles described for modeling other catalytic systems, such as exploring potential energy surfaces and characterizing transition states, would be applicable.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules and materials. DFT is often employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO), which provide insights into a molecule's reactivity. The energy gap between the HOMO and LUMO, for instance, can be related to the kinetic stability and chemical reactivity of a compound. DFT studies have been applied to various organotin compounds and related systems to understand their electronic structure and predict their behavior. For this compound, DFT calculations could be used to investigate its preferred conformation, the polarity of its bonds, and its propensity to participate in different types of chemical reactions. These studies can help to rationalize experimental observations and guide the design of new catalytic processes or applications involving this compound.

Future Research Directions and Emerging Paradigms in Dibutyltin Dioleate Chemistry

Design and Synthesis of Next-Generation Dibutyltin (B87310) Dioleate Analogues with Tuned Reactivity

The development of new analogues of dibutyltin dioleate is a primary focus for enhancing catalytic performance and application specificity. Research in this area centers on the strategic modification of the molecular structure, specifically the alkyl and carboxylate groups attached to the tin atom, to control reactivity, solubility, and environmental impact.

Future synthetic strategies will likely explore the substitution of the butyl groups with other hydrocarbyl groups (R) and the oleate (B1233923) ligands with different carboxylates (X) to fine-tune the catalyst's properties. The general structure for these diorganotin dicarboxylates is R₂SnX₂. google.comwikipedia.org The goal is to create catalysts with high activity for specific reactions, such as the formation of polyurethanes, polyesters, and silicones, while minimizing unwanted side reactions and improving compatibility with various polymer formulations. google.com360iresearch.com

A key objective is to design analogues with lower volatility and reduced leachability from the final polymer matrix. This can be achieved by introducing longer-chain or functionalized carboxylate ligands, which increases the molecular weight and potential for covalent bonding within the polymer network. iupac.org The synthesis of these next-generation catalysts may involve established methods like the redistribution reactions of tetraorganotin compounds with tin halides or the direct reaction of alkyltin oxides with carboxylic acids. wikipedia.orggelest.com

Table 1: Potential Modifications for Next-Generation this compound Analogues

Structural ComponentModification StrategyDesired Outcome
Alkyl Groups (R) Varying chain length (e.g., from methyl to octyl)Influence toxicity and steric hindrance around the tin center.
Introducing functional groupsEnhance compatibility with polymer matrix or enable covalent bonding.
Carboxylate Ligands (X) Using different fatty acids (e.g., linoleate, stearate)Tune catalytic activity and solubility in reaction media. google.com
Employing dicarboxylic acidsCreate bridged or polymeric tin catalysts with lower mobility.
Introducing bio-based carboxylatesImprove the sustainability profile of the catalyst. iupac.org

Research will also focus on hypercoordinated stannanes, where the tin atom is coordinated to more than four atoms, potentially leading to novel catalytic mechanisms and enhanced stability. wikipedia.org

Sustainable Chemistry Principles in this compound Research and Application

The application of green chemistry principles is becoming essential in the chemical industry to mitigate environmental impact. nih.govmlsu.ac.in For organotin compounds, this is particularly critical due to concerns about the toxicity of certain species, such as tributyltin (TBT). researchgate.net Future research on this compound will be heavily influenced by the need for more sustainable practices.

The 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for this research. youtube.com Key principles applicable to this compound include:

Waste Prevention: Developing catalytic processes with higher efficiency and selectivity to minimize the formation of byproducts. nih.gov

Less Hazardous Chemical Synthesis: Designing new this compound analogues and synthetic routes that use and generate substances with little to no toxicity to human health and the environment. nih.govyoutube.com This involves moving away from highly toxic precursors and solvents.

Designing Safer Chemicals: The primary goal is to create catalysts that perform their function effectively while having a minimal toxicological footprint. The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom, with triorganotin compounds generally showing the highest toxicity. gelest.com Research will focus on ensuring that this compound and its potential degradation products are significantly less harmful than restricted substances.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance, by developing catalysts that are highly active at lower temperatures. youtube.com

Use of Renewable Feedstocks: Investigating the use of carboxylic acids derived from renewable biological sources (e.g., plant oils) to synthesize the dioleate part of the molecule, enhancing its green profile. iupac.org

Efforts to create low-emission plastic articles by using organotin catalysts with low volatility, such as those with longer carboxylate chains like oleate, are already underway and represent a key direction for sustainable applications in products like polyurethane foams. google.com

Interdisciplinary Approaches Integrating this compound Chemistry with Other Scientific Fields

The versatility of this compound as a catalyst and stabilizer necessitates a multidisciplinary research approach, bridging chemistry with materials science, polymer engineering, and even biomedical sciences. 360iresearch.com

Materials Science and Polymer Engineering: this compound is a crucial catalyst in the production of a wide range of polymers, including polyurethanes, silicones, and polyesters. google.comwikipedia.orgborchers.com Future interdisciplinary research will focus on understanding the catalyst-polymer interactions at a molecular level. This knowledge is vital for designing advanced materials with tailored properties, such as high-performance coatings with enhanced scratch resistance, specialty foams, and durable adhesives. 360iresearch.comborchers.com For instance, its role as a stabilizer in alkyd coatings against outdoor degradation has been a subject of study, showing its potential in improving material durability. researchgate.net

Biomedical Applications: While exercising caution due to the toxicity profile of some organotins, research is exploring the use of specific, less toxic organotin compounds in biomedical devices and drug delivery systems. 360iresearch.com Dibutyltin compounds, for example, are used to catalyze the formation of silicones used in some medical-grade applications. Future work in this area will require close collaboration between chemists, toxicologists, and biomedical engineers to design and validate safe and effective materials.

Environmental Science: Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its long-term impact. researchgate.netwho.int Collaboration with environmental scientists will help in designing new compounds that degrade into benign substances in the environment, aligning with green chemistry principles. mlsu.ac.in

Development of High-Throughput Screening Methodologies for this compound Catalysis and Material Performance

High-throughput screening (HTS) has revolutionized catalyst discovery and optimization by allowing for the rapid and parallel testing of large numbers of compounds and reaction conditions. numberanalytics.comtandfonline.com The development of HTS methodologies specifically for this compound and its analogues is a critical future research direction.

The HTS process typically involves several key stages:

Library Design and Synthesis: Creating a diverse library of this compound analogues with variations in their alkyl and carboxylate groups. numberanalytics.com

Screening: Employing automated, parallel reactor systems to test the catalytic performance of the library members under various conditions (e.g., temperature, pressure, substrate concentration). numberanalytics.commdpi.com

Data Analysis: Using sophisticated software to analyze the large datasets generated, identifying trends in catalyst structure and performance. hte-company.com

A variety of analytical techniques can be integrated into HTS platforms to monitor catalytic reactions in real-time.

Table 2: High-Throughput Screening Techniques for Catalyst Evaluation

TechniquePrincipleApplication in this compound Research
Infrared (IR) Thermography Detects heat changes from exothermic reactions. mpg.deRapidly screen for catalytic activity in polymerization reactions.
Scanning Mass Spectrometry Analyzes the products of parallel reactions to determine selectivity. mpg.deOptimize catalysts for specific reactions, such as esterification or urethane (B1682113) formation, by minimizing side products.
UV/Vis Spectroscopy Monitors changes in the concentration of reactants or products that absorb UV or visible light. mpg.deTrack reaction kinetics in real-time for a large number of parallel reactions.
Chromatography (GC, HPLC) Separates and quantifies the components of a reaction mixture. numberanalytics.comDetermine conversion, yield, and purity for catalyst performance assessment.

By implementing these HTS methodologies, researchers can significantly accelerate the discovery of next-generation this compound catalysts with superior activity, selectivity, and stability, while also optimizing their performance in various material formulations. tandfonline.commdpi.com

Q & A

Q. What are the standard methodologies for synthesizing dibutyltin dioleate, and how do reaction parameters influence yield?

Methodological Answer: this compound is typically synthesized via esterification or transesterification reactions. Key parameters include temperature (often 100–150°C), catalyst load (if applicable), and molar ratios of reactants. For example, in polyester synthesis, dibutyltin-based catalysts are added after dissolving reactants (e.g., glycerol and acids) to ensure homogeneity . Yield optimization requires monitoring reaction time and using inert atmospheres to prevent oxidation. Characterization via FTIR (to confirm ester bonds) and NMR (to verify tin-oleate coordination) is critical .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Methodological Answer: Chromatographic methods (HPLC, GC-MS) quantify purity by detecting residual reactants or byproducts. Spectroscopic techniques like NMR (¹H, ¹³C, and ¹¹⁹Sn NMR) elucidate molecular structure, while FTIR identifies functional groups (e.g., Sn-O bonds). Elemental analysis and X-ray crystallography may resolve coordination geometry in crystalline forms .

Q. How is this compound utilized as a catalyst in polymer chemistry, and what are its limitations?

Methodological Answer: this compound accelerates polycondensation reactions (e.g., polyester, polyurethane synthesis) by stabilizing transition states. Its efficacy depends on substrate compatibility and temperature. Limitations include sensitivity to moisture (hydrolysis risks) and regulatory restrictions due to toxicity . Studies should include control experiments with alternative catalysts (e.g., dibutyltin dilaurate) to benchmark performance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer: Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, substrate ratios). A systematic review should compare datasets using meta-analysis frameworks, isolating variables like temperature or catalyst concentration. Replication studies under controlled conditions (e.g., inert atmosphere, standardized substrates) are essential. Statistical tools (ANOVA, regression analysis) can identify confounding factors .

Q. What experimental designs are optimal for studying the environmental persistence and degradation pathways of this compound?

Methodological Answer: Use accelerated degradation studies (e.g., UV exposure, microbial assays) to simulate environmental conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation products. Ecotoxicological assays (e.g., Daphnia magna mortality tests) quantify bioaccumulation potential. Include negative controls (e.g., non-catalyzed reactions) and reference toxicants for validation .

Q. How does this compound interact with biomolecules, and what mechanisms underlie its toxicity?

Methodological Answer: Employ in vitro models (e.g., hepatic cell lines) to assess cytotoxicity via MTT assays. Molecular docking simulations predict binding affinities to proteins (e.g., glutathione S-transferase). Mechanistic studies should measure oxidative stress markers (ROS, lipid peroxidation) and apoptosis pathways (caspase-3 activation). Comparative studies with less toxic organotin derivatives (e.g., monobutyltin) clarify structure-activity relationships .

Q. What strategies mitigate experimental artifacts when analyzing this compound in complex matrices?

Methodological Answer: Matrix effects in environmental or biological samples require sample pretreatment (e.g., solid-phase extraction, derivatization). Internal standards (e.g., deuterated analogs) improve quantification accuracy via isotope dilution. Method validation should assess recovery rates, limit of detection (LOD), and inter-day precision. Cross-validate results with orthogonal techniques (e.g., ICP-MS for tin quantification) .

Methodological Frameworks

  • Experimental Design : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven studies. For example, Population: Polyester synthesis; Intervention: this compound concentration (0.1–1.0 wt.%); Comparison: Catalyst-free controls; Outcome: Molecular weight distribution; Time: 2–24 hours .
  • Data Interpretation : Address unexpected results by revisiting raw data (e.g., chromatograms, spectra) to rule out instrumentation errors. Use peer-reviewed software (e.g., Gaussian for computational chemistry) to model reaction pathways .

Regulatory and Safety Considerations

  • This compound is classified as a restricted substance (limit: 0.1% in some jurisdictions) due to endocrine-disrupting effects. Research protocols must include waste management plans and adherence to REACH regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.